molecular formula C19H25N5O3S B2364437 ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 887838-65-5

ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2364437
CAS No.: 887838-65-5
M. Wt: 403.5
InChI Key: LCEJUWBZOZZDHO-UHFFFAOYSA-N
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Description

“Ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a cyclohexyl group, an ethyl group, and a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The triazole ring, in particular, can have different orientations towards the target site, which can significantly affect the compound’s properties . The exact structure would need to be determined through methods such as X-ray crystallography .

Scientific Research Applications

Heterocyclic Compound Synthesis

Chemistry of sym-tetrazine
Research conducted by Postovskii et al. (1977) delved into the synthesis of heterocyclic compounds including sym-tetrazine derivatives through reactions involving ethyl benzoate thiocarbohydrazone. This study showcases the foundational chemistry leading to the synthesis of various heterocyclic compounds, potentially including derivatives similar to the specified ethyl 4-(2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).

Synthesis and Characterization of Novel Quinazolines
Desai, Shihora, and Moradia (2007) reported on the synthesis of new quinazoline derivatives, focusing on their potential as antimicrobial agents. Their work involves complex reactions that could be related to the methodologies applied in synthesizing compounds like this compound, highlighting the versatility of heterocyclic chemistry in creating bioactive molecules (Desai, Shihora, & Moradia, 2007).

Antimicrobial Activity

Triazole Derivatives and Antimicrobial Activities
The research by Altıntop et al. (2011) focuses on the synthesis of triazole derivatives and their evaluation for antimicrobial activities. This study is relevant as it involves the synthesis of compounds that share structural similarities with the specified ethyl compound, showcasing the antimicrobial potential of such heterocyclic compounds (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).

Molecular Docking Studies

FT-IR, FT-Raman, and Molecular Docking Study
El-Azab et al. (2016) conducted a detailed FT-IR and FT-Raman spectroscopy study, coupled with molecular docking analysis of a compound similar in complexity to this compound. This research highlights the importance of structural analysis and potential biological interactions of such compounds, offering insights into their interactions at the molecular level (El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

ethyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-2-27-18(26)14-8-10-15(11-9-14)21-16(25)12-28-19-23-22-17(24(19)20)13-6-4-3-5-7-13/h8-11,13H,2-7,12,20H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEJUWBZOZZDHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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